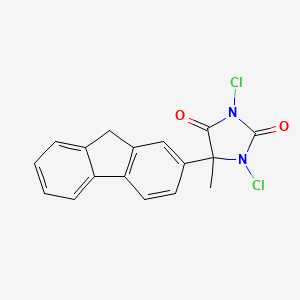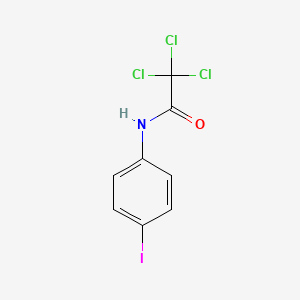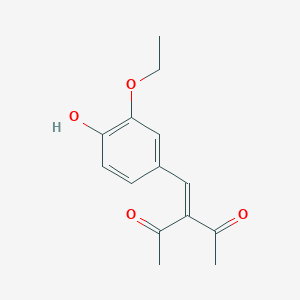
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione is an organic compound that belongs to the class of benzylidene derivatives. This compound is characterized by the presence of an ethoxy group and a hydroxy group attached to a benzylidene moiety, which is further connected to a pentane-2,4-dione structure. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and pentane-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-ethoxy-4-oxo-benzylidene)-pentane-2,4-dione.
Reduction: Formation of 3-(3-ethoxy-4-hydroxy-benzyl)-pentane-2,4-dione.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in various biological processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with Cellular Components: Binding to cellular components such as DNA or proteins, leading to changes in their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methoxy-4-hydroxy-benzylidene)-pentane-2,4-dione
- 3-(3-Ethoxy-4-methoxy-benzylidene)-pentane-2,4-dione
- 3-(3-Ethoxy-4-hydroxy-benzylidene)-butane-2,4-dione
Uniqueness
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione is unique due to the presence of both ethoxy and hydroxy groups on the benzylidene moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Propiedades
Número CAS |
92252-47-6 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-[(3-ethoxy-4-hydroxyphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C14H16O4/c1-4-18-14-8-11(5-6-13(14)17)7-12(9(2)15)10(3)16/h5-8,17H,4H2,1-3H3 |
Clave InChI |
MJIRAKVJINGAOF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C(C(=O)C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


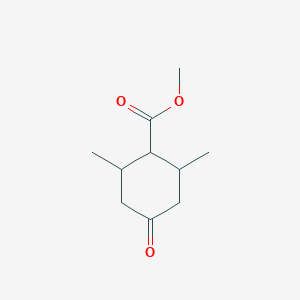

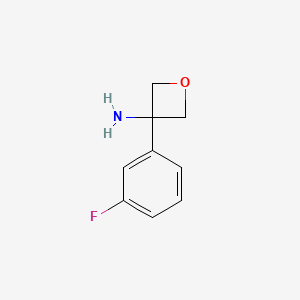
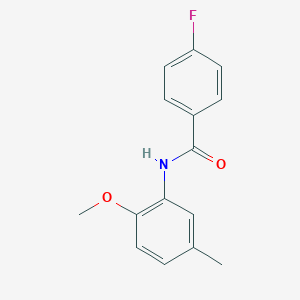
![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B11951181.png)
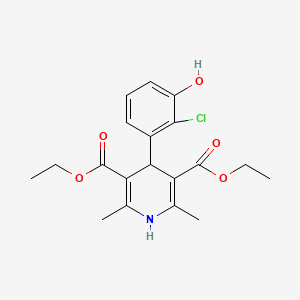
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
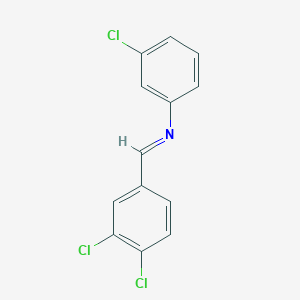
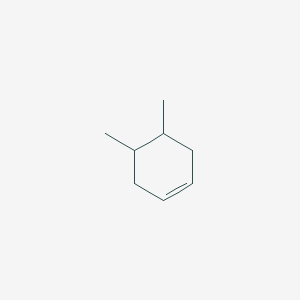
![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)

